Pyoluteorin
Overview
Description
Pyoluteorin is a natural antibiotic that is biosynthesized from a hybrid nonribosomal peptide synthetase and polyketide synthase pathway. It was first isolated in the 1950s from Pseudomonas aeruginosa strains T359 and IFO 3455 . This compound is known for its toxicity against oomycetes, bacteria, fungi, and certain plants. It is particularly notable for its effectiveness against the plant pathogen Pythium ultimum, which causes significant agricultural losses .
Mechanism of Action
Target of Action
Pyoluteorin (Plt) is a secondary metabolite produced by Pseudomonas spp. and has a broad spectrum of antibiotic activity . It is most notable for its toxicity against the oomycete Pythium ultimum , a plant pathogen that causes a global loss in agriculture . It also targets the fungal pathogen Botrytis cinerea , which causes gray mold disease in Cannabis sativa crops .
Mode of Action
The primary mode of action of this compound relies on the production of antimicrobial metabolites with wide-spectrum antifungal activities . As a signaling molecule, this compound disrupts the PhlH-PphlG complex by binding to PhlH, leading to decreased levels of 2,4-DAPG . This strategic coordination allows the bacterium to focus its resources on producing the most advantageous antibiotic under specific circumstances .
Pharmacokinetics
The production of this compound is regulated by multiple physiological processes including fatty acid biosynthesis and transportation of taurine, siderophore, and amino acids .
Result of Action
The result of this compound’s action is the inhibition of growth in targeted pathogens. For instance, it has been shown to inhibit the growth of Botrytis cinerea and Pythium ultimum . It also has potential applications in cancer treatment, with derivatives being studied as an Mcl-1 antagonist to target cancers that have elevated Mcl-1 levels .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound was observed to increase at 4°C, suggesting that the bacterium may perform better as a this compound producer in field applications under similar environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyoluteorin is synthesized through a hybrid pathway involving nonribosomal peptide synthetase and polyketide synthase. The resorcinol ring is derived from a type I polyketide synthase, while the dichloropyrrole moiety is derived from a type II nonribosomal peptide synthetase . The biosynthesis begins with the activation of L-proline to prolyl-AMP by the adenylation domain PltF. The active form of the peptidyl carrier protein PltL binds to PltF, which then catalyzes the aminoacylation of PltL by attaching L-proline to the thiol of the 4’-phosphopantetheine arm of PltL . The dehydrogenase PltE desaturates the prolyl moiety on PltL to create pyrrolyl-PltL. The halogenation domain PltA dichlorinates the pyrrole moiety first at position 5 and then at position 4 in a FADH2 dependent manner . The dichloropyrroyl residue is then transferred to the type I polyketide synthase PltB and PltC, followed by the addition of three malonyl-CoA monomers, cyclization, and release by the thioesterase PltG to give this compound .
Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered strains of Pseudomonas spp. to enhance the yield of the compound. Strategies include the deletion of regulatory genes that repress this compound biosynthesis and the overexpression of genes involved in its production .
Chemical Reactions Analysis
Types of Reactions: Pyoluteorin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s dichloropyrrole moiety and resorcinol ring are reactive sites for these transformations .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and halogenating agents. The conditions for these reactions typically involve specific pH levels, temperatures, and the presence of catalysts .
Major Products Formed: The major products formed from the reactions of this compound include derivatives with modified functional groups, such as hydroxylated or halogenated compounds. These derivatives are studied for their enhanced biological activities .
Scientific Research Applications
Pyoluteorin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying hybrid biosynthetic pathways. In biology, this compound is studied for its antimicrobial properties and its role in the suppression of plant pathogens . In medicine, this compound derivatives are being investigated as potential anticancer agents, particularly as Mcl-1 antagonists to target cancers with elevated Mcl-1 levels . In industry, this compound is explored for its potential use as a biopesticide due to its broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to pyoluteorin include 2,4-diacetylphloroglucinol and pyrrolnitrin, which are also produced by Pseudomonas spp. and exhibit antimicrobial properties .
Uniqueness: this compound is unique due to its hybrid biosynthetic pathway and its broad-spectrum antimicrobial activity. Unlike other similar compounds, this compound has a distinct dichloropyrrole moiety and resorcinol ring, which contribute to its potent biological activities .
Properties
IUPAC Name |
(4,5-dichloro-1H-pyrrol-2-yl)-(2,6-dihydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c12-5-4-6(14-11(5)13)10(17)9-7(15)2-1-3-8(9)16/h1-4,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGWTZORMBTNMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)C(=O)C2=CC(=C(N2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30180384 | |
Record name | Pyoluteorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25683-07-2 | |
Record name | Pyoluteorin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25683-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyoluteorin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025683072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyoluteorin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143092 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyoluteorin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30180384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYOLUTEORIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YM4R964TU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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